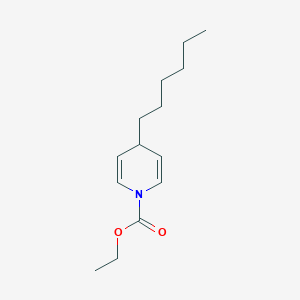
Ethyl 4-hexylpyridine-1(4H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hexylpyridine-1(4H)-carboxylate is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features an ethyl ester group at the carboxylate position and a hexyl chain at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hexylpyridine-1(4H)-carboxylate typically involves the condensation of 4-hexylpyridine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hexyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form various derivatives, such as alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a precursor for drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 4-hexylpyridine-1(4H)-carboxylate is not fully understood, but it is believed to interact with specific molecular targets within cells. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the ester group may undergo hydrolysis, releasing the active carboxylate form, which can further interact with cellular components.
類似化合物との比較
Ethyl 4-methylpyridine-1(4H)-carboxylate: Similar structure but with a shorter alkyl chain.
Ethyl 4-phenylpyridine-1(4H)-carboxylate: Contains a phenyl group instead of a hexyl chain.
Ethyl 4-butylpyridine-1(4H)-carboxylate: Features a butyl chain instead of a hexyl chain.
Uniqueness: Ethyl 4-hexylpyridine-1(4H)-carboxylate is unique due to its longer hexyl chain, which can influence its hydrophobicity and interaction with biological membranes. This structural feature may enhance its potential as a drug candidate or material with specific properties.
特性
CAS番号 |
82126-17-8 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC名 |
ethyl 4-hexyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-3-5-6-7-8-13-9-11-15(12-10-13)14(16)17-4-2/h9-13H,3-8H2,1-2H3 |
InChIキー |
UGBKZHHAFQHEAT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1C=CN(C=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



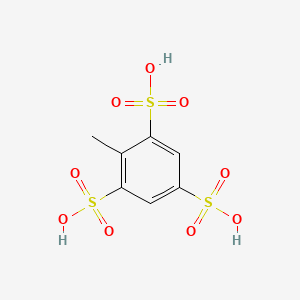
![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
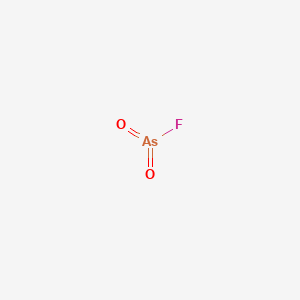

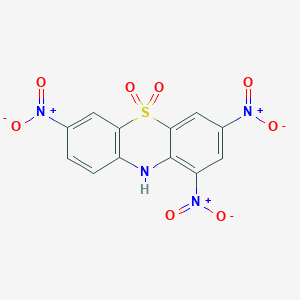


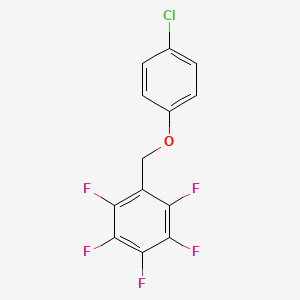
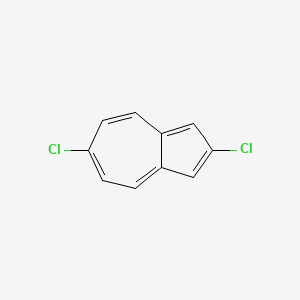
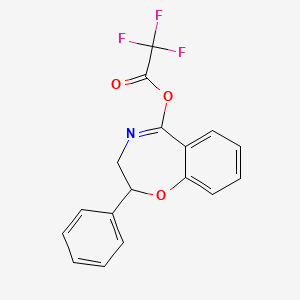
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
![Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate](/img/structure/B14417744.png)
